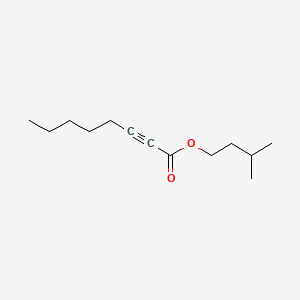
2,3-二甲氧基-1,4-苯醌
描述
2,3-Dimethoxy-1,4-benzoquinone is a chemical compound with the molecular weight of 168.15 . It is a pale-yellow to yellow-brown solid . It is a member of the quinone family, which includes compounds such as anthraquinone and hydroquinone.
Synthesis Analysis
The synthesis of 2,3-Dimethoxy-1,4-benzoquinone involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions . An 80% overall yield was demonstrated on a multi-gram scale .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxy-1,4-benzoquinone is characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls .Chemical Reactions Analysis
2,3-Dimethoxy-1,4-benzoquinone is a redox-active compound . It is known to act as a mobile mediator for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .Physical And Chemical Properties Analysis
2,3-Dimethoxy-1,4-benzoquinone is a pale-yellow to yellow-brown solid . It is stored at room temperature .科学研究应用
光合作用中的氧化还原活性辅因子
醌类,包括 2,3-二甲氧基-1,4-苯醌,充当细菌光合作用反应中心中的氧化还原活性辅因子,如光系统 I、光系统 II、细胞色素 bc 1 和细胞色素 b 6 f . 它们在多种细胞过程中起着关键作用,包括线粒体电子传递 .
2. 制备辅酶 Q 的关键中间体 2,3-二甲氧基-1,4-苯醌是制备辅酶 Q 的关键中间体 . 辅酶 Q 已知在线粒体和细菌呼吸系统电子传递链中充当氧化还原酶之间电子传递的移动介质 .
辅酶 Q 类似物
2,3-二甲氧基-5-甲基-1,4-苯醌是辅酶 Q 类似物,因其生物学和药理学活性而受到广泛关注 . 它们被发现具有原胶原脯氨酸羟化酶抑制活性、胶原蛋白生物合成抑制活性以及 5-脂氧合酶抑制活性 .
各种疾病的治疗
这些辅酶 Q 类似物可用于预防和治疗肝硬化、动脉硬化、阿尔茨海默病、帕金森病、荨麻疹等疾病 .
抗菌活性
一些 2-芳基-3,5-二甲氧基-1,4-苯醌衍生物抑制革兰氏阳性菌(金黄色葡萄球菌、化脓链球菌)的生长,这些微生物会导致食物中毒和风湿热 .
抗癌剂
2,6-二甲氧基-1,4-苯醌,是 2,3-二甲氧基-1,4-苯醌的变体,是一种抗癌剂 . 已使用 Clark 电极和 ESR 技术研究了其由抗坏血酸 (AscH-) 诱导的循环氧化还原转化的动力学 .
作用机制
Target of Action
2,3-Dimethoxy-1,4-benzoquinone is a synthetic analogue of ubiquinone, also known as Coenzyme Q10 . Ubiquinone is a vital cell antioxidant and an essential component of the Electron Transport Chain (ETC) found in all cellular membranes . The primary targets of 2,3-Dimethoxy-1,4-benzoquinone are therefore the components of the ETC, particularly complex III .
Mode of Action
2,3-Dimethoxy-1,4-benzoquinone interacts with its targets by transferring electrons directly to complex III of the mitochondrial ETC . This action bypasses any upstream damage to the ETC, thereby restoring cellular energy (ATP) generation . The antioxidant function of 2,3-Dimethoxy-1,4-benzoquinone is critically dependent on two-electron reduction to idebenol without the creation of unstable intermediates .
Biochemical Pathways
2,3-Dimethoxy-1,4-benzoquinone affects the biochemical pathways involved in oxidative phosphorylation and electron transport processes . By interacting with the ETC, it increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage .
Pharmacokinetics
The pharmacokinetic properties of 2,3-Dimethoxy-1,4-benzoquinone are similar to those of its analogue, ubiquinone . Over 99% of parent idebenone is metabolized, indicating a high first-pass effect . The Cmax and AUC0−t values for parent idebenone and its metabolites increase in a dose-proportional manner . There is virtually no accumulation of parent drug or metabolites following multiple dosing .
Result of Action
The molecular and cellular effects of 2,3-Dimethoxy-1,4-benzoquinone’s action include the reduction of oxidative damage and improvement of ATP production . This results in enhanced mitochondrial function and cytoprotection . In addition, 2,3-Dimethoxy-1,4-benzoquinone has been reported to exhibit various biological properties including anti-inflammatory, antitumor, and antibacterial activities .
Action Environment
The action, efficacy, and stability of 2,3-Dimethoxy-1,4-benzoquinone can be influenced by environmental factors. For instance, the presence of food can increase the exposure to parent idebenone . Furthermore, the compound’s action can be affected by the presence of other reactive oxygen species (ROS)-dependent signal systems in a cell . As NQO1 is an inducible enzyme regulated by oxidative stress and the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, optimizing NQO1 expression in appropriate cell types within a specific disease context may be key to delivering on 2,3-Dimethoxy-1,4-benzoquinone’s therapeutic potential .
安全和危害
未来方向
生化分析
Biochemical Properties
2,3-Dimethoxy-1,4-benzoquinone is known to interact with various enzymes, proteins, and other biomolecules. As a quinone, it can participate in redox reactions, acting as an electron carrier . This property allows it to interact with various enzymes involved in electron transport chains, such as those found in mitochondria .
Cellular Effects
The effects of 2,3-Dimethoxy-1,4-benzoquinone on cells are diverse and depend on the specific cellular context. For instance, it has been reported to have antioxidant properties, which can influence cell function by protecting against oxidative stress . It can also influence cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects can vary widely .
Molecular Mechanism
At the molecular level, 2,3-Dimethoxy-1,4-benzoquinone exerts its effects through various mechanisms. Its ability to participate in redox reactions allows it to interact with biomolecules in a way that can influence enzyme activity, either through inhibition or activation . It can also bind to biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethoxy-1,4-benzoquinone can change over time. For example, it has been reported to have a stable activity over time in certain conditions . Its effects on cellular function can vary, potentially due to factors such as degradation or changes in the cellular environment .
Dosage Effects in Animal Models
The effects of 2,3-Dimethoxy-1,4-benzoquinone can vary with dosage in animal models. For instance, it has been reported to have beneficial effects at certain dosages, while potentially causing toxic or adverse effects at higher doses .
Metabolic Pathways
2,3-Dimethoxy-1,4-benzoquinone is involved in various metabolic pathways. As a quinone, it can participate in electron transport chains, interacting with various enzymes and cofactors . It can also influence metabolic flux or metabolite levels, although the specifics of these effects can vary .
Transport and Distribution
Within cells and tissues, 2,3-Dimethoxy-1,4-benzoquinone can be transported and distributed in various ways. For instance, it can interact with transporters or binding proteins, which can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 2,3-Dimethoxy-1,4-benzoquinone can influence its activity or function. For instance, as a lipid-soluble molecule, it is likely to be found in the hydrophobic domain of the phospholipid bilayer of cellular membranes . This localization can influence its interactions with other biomolecules and its overall function .
属性
IUPAC Name |
2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADHCXOXVRHBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185095 | |
| Record name | 2,3-Dimethoxy-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3117-02-0 | |
| Record name | 2,3-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-p-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3117-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxy-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethoxy-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHOXY-P-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLV5JC86MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-](/img/structure/B1581832.png)

![Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B1581837.png)







![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)


